molecular formula C23H22O3 B14989285 6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14989285
M. Wt: 346.4 g/mol
InChI Key: TVTRRMSRNBGBLT-UHFFFAOYSA-N
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Description

6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a methyl group attached to a furochromen backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are environmentally friendly and economically viable would be considered to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl, tert-butyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a diverse array of furochromen derivatives.

Scientific Research Applications

6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target. For example, the compound might bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
  • 6-benzyl-3-(1,1’-biphenyl)-4-yl-5-methyl-7H-furo[3,2-g]chromen-7-one
  • 6-benzyl-3-tert-butyl-5,9-dimethylfuro[3,2-g]chromen-7-one

Uniqueness

Compared to similar compounds, 6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to the specific combination of its substituents. The presence of the tert-butyl group, in particular, can influence the compound’s steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical and biological phenomena.

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

6-benzyl-3-tert-butyl-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H22O3/c1-14-16-11-18-19(23(2,3)4)13-25-20(18)12-21(16)26-22(24)17(14)10-15-8-6-5-7-9-15/h5-9,11-13H,10H2,1-4H3

InChI Key

TVTRRMSRNBGBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC4=CC=CC=C4

Origin of Product

United States

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